molecular formula C22H20ClN3O6 B3005402 Ethyl 1-(2-chlorophenyl)-4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 899992-56-4

Ethyl 1-(2-chlorophenyl)-4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Número de catálogo: B3005402
Número CAS: 899992-56-4
Peso molecular: 457.87
Clave InChI: STLLBEMUSKWQDG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound Ethyl 1-(2-chlorophenyl)-4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by:

  • A 1-(2-chlorophenyl) substituent at position 1 of the pyridazine ring, introducing steric and electronic effects due to the chloro group.
  • An ethyl ester at position 3 and a 6-oxo group at position 6, common motifs in bioactive pyridazine derivatives.

The substitution of o-tolyl (2-methylphenyl) with 2-chlorophenyl in the target compound would increase molecular weight (estimated MW ~482.89 g/mol for C₂₃H₂₀ClN₃O₆) and alter electronic properties.

Propiedades

IUPAC Name

ethyl 1-(2-chlorophenyl)-4-[2-(2-methoxyanilino)-2-oxoethoxy]-6-oxopyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O6/c1-3-31-22(29)21-18(12-20(28)26(25-21)16-10-6-4-8-14(16)23)32-13-19(27)24-15-9-5-7-11-17(15)30-2/h4-12H,3,13H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLLBEMUSKWQDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=CC=C2OC)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

Ethyl 1-(2-chlorophenyl)-4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological activity, particularly its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be broken down into several functional groups that may contribute to its biological activity:

  • Dihydropyridazine core : This structure is often associated with various pharmacological effects.
  • Chlorophenyl and methoxyphenyl substituents : These groups may enhance lipophilicity and influence receptor interactions.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it may induce apoptosis in cancer cell lines, particularly breast cancer (MCF-7) cells. The following table summarizes key findings related to its anticancer activity:

StudyCell LineIC50 (µM)Mechanism of Action
MCF-77.12Induces cytochrome c release, activates caspase pathway
Various0.25 - 0.58Inhibits tumor cell proliferation via multiple pathways

The compound exhibits a dose-dependent increase in apoptosis, with optimal effects observed after 24 hours of exposure. The mechanism involves the disruption of mitochondrial function and subsequent activation of apoptotic pathways.

The biological activity of the compound can be attributed to several mechanisms:

  • Mitochondrial Pathway Activation : The compound promotes the release of cytochrome c from mitochondria into the cytoplasm, triggering the apoptotic cascade.
  • Inhibition of Migration and Invasion : It has been shown to reduce the expression of migration-related genes such as matrix metalloproteinase (MMP)-9 and vascular endothelial growth factor (VEGF), which are critical for tumor metastasis .
  • Modulation of Signaling Pathways : The compound appears to inhibit phospho-AKT and β-catenin expression, both of which are involved in cell survival and proliferation signaling pathways .

Case Studies

A series of experiments were conducted to evaluate the compound's effectiveness against various cancer cell lines:

  • Case Study 1 : In vitro studies on MCF-7 cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability with an IC50 value lower than that of standard chemotherapeutics like 5-fluorouracil.
  • Case Study 2 : Additional tests on other cell lines (e.g., RKO) confirmed its potency, showing IC50 values ranging from 8.22 to 9.95 µM, indicating superior efficacy compared to traditional agents .

Comparación Con Compuestos Similares

Table 1: Structural and Molecular Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound 1-(2-Chlorophenyl), 4-(2-((2-Methoxyphenyl)amino)-2-oxoethoxy) C₂₃H₂₀ClN₃O₆ ~482.89 Chloro (electron-withdrawing), methoxy (hydrogen-bonding) Hypothetical
Ethyl 1-(3-Chlorophenyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxylate 1-(3-Chlorophenyl), 4-(Trifluoromethyl) C₁₄H₁₀ClF₃N₂O₃ 346.69 Trifluoromethyl (strong electron-withdrawing), 3-chloro (meta substitution)
Ethyl 4-(2-((4-Ethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate 1-(p-Tolyl), 4-(2-((4-Ethoxyphenyl)amino)-2-oxoethoxy) C₂₄H₂₄N₃O₇ ~478.47 Ethoxy (lipophilic), p-tolyl (electron-donating)
Ethyl 4-(2-((3-Fluoro-4-methylphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate 1-Phenyl, 4-(2-((3-Fluoro-4-methylphenyl)amino)-2-oxoethoxy) C₂₃H₂₁FN₃O₆ ~454.43 Fluoro (polar), methyl (steric hindrance)
Ethyl 4-(2-((2-Methoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate 1-(o-Tolyl), 4-(2-((2-Methoxyphenyl)amino)-2-oxoethoxy) C₂₃H₂₃N₃O₆ 437.4 o-Tolyl (steric bulk), methoxy (as in target)

Key Findings from Structural Analysis

Substituent Position Effects: Chlorophenyl vs. Tolyl: The target compound’s 2-chlorophenyl group (ortho-substitution) may increase steric hindrance and electron-withdrawing effects compared to o-tolyl (2-methylphenyl) in CAS 899729-56-7 . This could influence binding affinity in biological targets. 3-Chlorophenyl vs.

Side-Chain Modifications :

  • Methoxy vs. Ethoxy : The 2-methoxyphenyl group in the target compound offers moderate hydrogen-bonding capacity, while the 4-ethoxyphenyl group in ZINC9761815 introduces increased lipophilicity.
  • Trifluoromethyl Substitution : The trifluoromethyl group in CAS 477859-63-5 enhances metabolic stability and electronegativity, a feature absent in the target compound.

Synthetic Considerations :

  • highlights a 22% yield for a tetrahydrobenzo[b]thiophene analog synthesized via Petasis reaction in HFIP . Similar conditions may apply to the target compound, though yields could vary due to steric complexity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.